
3-(3-Bromopropyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Bromopropyl)phenol is an organic compound characterized by a phenol group attached to a 3-bromopropyl chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromopropyl)phenol typically involves the bromination of 3-propylphenol. One common method is the nucleophilic substitution reaction where 3-propylphenol reacts with bromine in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of phase-transfer catalysts can also enhance the efficiency of the bromination process.
化学反応の分析
Types of Reactions: 3-(3-Bromopropyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 3-(3-Hydroxypropyl)phenol.
Oxidation Reactions: The phenol group can be oxidized to form quinones under specific conditions.
Reduction Reactions: The bromine atom can be reduced to form 3-propylphenol.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: 3-(3-Hydroxypropyl)phenol.
Oxidation: Quinones.
Reduction: 3-Propylphenol.
科学的研究の応用
3-(3-Bromopropyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials due to its reactive bromine group.
作用機序
The mechanism of action of 3-(3-Bromopropyl)phenol involves its interaction with molecular targets through its phenol and bromopropyl groups. The phenol group can form hydrogen bonds with biological molecules, while the bromopropyl chain can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. These interactions can disrupt biological pathways and exert various effects, such as antimicrobial activity.
類似化合物との比較
3-Bromophenol: Lacks the propyl chain, making it less versatile in certain applications.
3-Phenylpropyl bromide: Lacks the phenol group, reducing its ability to form hydrogen bonds with biological molecules.
3-(3-Hydroxypropyl)phenol: Similar structure but with a hydroxyl group instead of a bromine atom, leading to different reactivity and applications.
Uniqueness: 3-(3-Bromopropyl)phenol is unique due to the presence of both a phenol group and a bromopropyl chain, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This dual functionality makes it a valuable compound in both research and industrial applications.
特性
分子式 |
C9H11BrO |
|---|---|
分子量 |
215.09 g/mol |
IUPAC名 |
3-(3-bromopropyl)phenol |
InChI |
InChI=1S/C9H11BrO/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7,11H,2,4,6H2 |
InChIキー |
LNLVJOYNKHNXMX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)O)CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



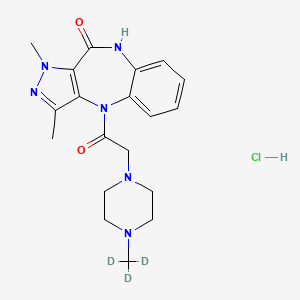
![(1S,3R,12S,16R)-15-(5,6-dihydroxy-6-methylheptan-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B12431805.png)
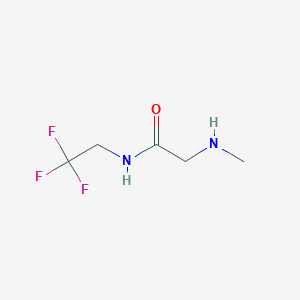
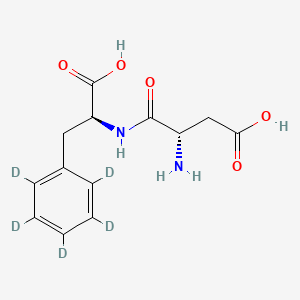



![N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamoyl bromide](/img/structure/B12431851.png)
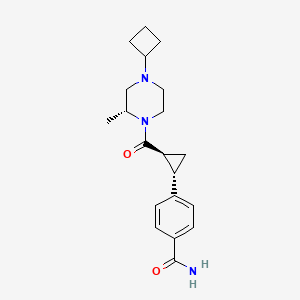
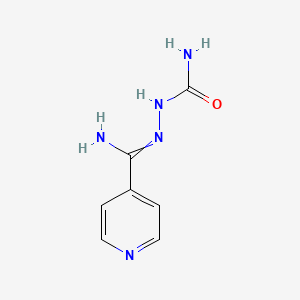

![N-((1R,6R)-6-Amino-2,2-difluorocyclohexyl)-5-methyl-4-(6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxamide](/img/structure/B12431871.png)

